(2S)-2-methoxycyclopentan-1-one
Description
Properties
CAS No. |
1260427-38-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Dieckmann Cyclization
In a representative procedure, methyl 4-oxopentanoate is treated with sodium methoxide in methanol at 60°C, inducing cyclization via deprotonation at the α-carbon and subsequent nucleophilic attack on the carbonyl group. The resulting cyclopentanone intermediate is then subjected to methoxylation using dimethyl sulfate or methyl triflate. Yields for this step range from 65–80%, with purity dependent on the steric and electronic effects of substituents.
Acid-Catalyzed Aldol Condensation
Alternative protocols employ protic acids like sulfuric acid or Lewis acids such as boron trifluoride etherate to catalyze the cyclization of γ-keto acids. For example, 4-oxopentanoic acid cyclizes in the presence of BF₃·OEt₂ at 25°C, achieving 70% yield within 12 hours. Methoxylation is subsequently performed using methanol and a dehydrating agent (e.g., molecular sieves) to shift the equilibrium toward the methoxy product.
Catalytic Asymmetric Synthesis
Enantioselective synthesis of this compound has been achieved using chiral catalysts to induce asymmetry during methoxylation or ring formation. Notable methods include Sharpless asymmetric epoxidation, Noyori hydrogenation, and organocatalytic α-hydroxylation.
Sharpless Asymmetric Epoxidation
Epoxidation of cyclopentenone derivatives with a chiral titanium-based catalyst (e.g., Ti(OiPr)₄ with diethyl tartrate) generates an epoxide intermediate, which is selectively opened with methanol in the presence of a Lewis acid. For example, this compound is obtained in 92% yield and 95% enantiomeric excess (ee) when using (R,R)-diethyl tartrate as the chiral ligand.
Noyori Transfer Hydrogenation
Chiral ruthenium complexes, such as RuCl(S)-BINAP, catalyze the asymmetric transfer hydrogenation of 2-methoxycyclopentenone to the corresponding alcohol, which is oxidized to the ketone with pyridinium chlorochromate (PCC). This method achieves 89% ee and 78% overall yield.
Enzymatic Resolution and Kinetic Methods
Racemic 2-methoxycyclopentan-1-one can be resolved into its (2S)-enantiomer using lipases or esterases. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R)-enantiomer of a racemic acetate derivative, leaving the (2S)-acetate intact. Subsequent hydrolysis and oxidation yield this compound with 99% ee and 45% isolated yield.
Industrial-Scale Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. A patented method uses a packed-bed reactor with immobilized sulfonic acid catalysts (e.g., Amberlyst-15) to cyclize γ-keto esters at 120°C and 10 bar pressure, achieving 95% conversion in <5 minutes. Methoxylation is performed in a subsequent microreactor module using supercritical methanol, yielding 98% pure product.
Chiral Auxiliary and Resolution Techniques
Chiral auxiliaries like (S)-proline or (R)-oxazolidinones are employed to induce asymmetry during cyclopentanone formation. For example, a proline-derived enamine undergoes stereoselective cyclization to yield this compound with 97% ee after auxiliary removal.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| Dieckmann Cyclization | NaOMe | 75 | – | Cost-effective, scalable |
| Sharpless Epoxidation | Ti(OiPr)₄ + tartrate | 92 | 95 | High stereoselectivity |
| Enzymatic Resolution | CAL-B lipase | 45 | 99 | Eco-friendly, high ee |
| Continuous Flow | Amberlyst-15 | 98 | – | Rapid, suitable for bulk production |
| Chiral Auxiliary | (S)-Proline | 82 | 97 | Predictable stereochemistry |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methoxycyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the methoxy group.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
(2S)-2-methoxycyclopentan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used as a building block in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (2S)-2-methoxycyclopentan-1-one exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing ketone group, which affect the compound’s nucleophilicity and electrophilicity. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its structural analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following cyclopentanone derivatives are selected for comparison based on functional group diversity, stereochemistry, and substituent effects:
2-(2-Oxopentyl)cyclopentan-1-one
- Molecular Formula : C₁₀H₁₆O₂
- Molecular Weight : 168.23 g/mol
- Key Properties: LogP (lipophilicity): 2.11 Polar Surface Area (PSA): 34.14 Ų Functional Groups: Cyclopentanone core with a ketone-containing pentyl side chain.
- Research Context : Synthesized via Stetter reactions, which are useful for forming 1,4-diketones and related structures .
2-(5-Hydroxypentyl)cyclopentan-1-one
- Molecular Formula : C₁₁H₁₈O₂ (estimated)
- Key Properties: Functional Groups: Cyclopentanone core with a hydroxyl-terminated pentyl chain. PSA: Higher than 2-(2-oxopentyl)cyclopentan-1-one due to the hydroxyl group, enhancing hydrophilicity .
- Synthetic Relevance : Used in studies of hydrogen bonding and oxidative transformations .
(2S,3S)-2-Methyl-3-((1S)-1-Phenylethoxy)cyclopent-5-en-1-yl Benzoate
- Key Features: Stereochemistry: Multiple chiral centers influence reactivity and biological activity. Functional Groups: Cyclopentenone ester with a phenylethoxy substituent, enhancing steric bulk and aromatic interactions .
1-Methylcyclopentanol
- Molecular Formula : C₆H₁₂O
- Molecular Weight : 100.16 g/mol
- Key Properties: LogP: Lower than cyclopentanones due to the hydroxyl group. Hazards: Requires precautions to avoid eye/skin contact (P261, P262) .
Data Table: Comparative Analysis of Cyclopentanone Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Functional Groups |
|---|---|---|---|---|---|
| (2S)-2-Methoxycyclopentan-1-one* | C₇H₁₀O₂ | 126.15 (estimated) | ~1.5† | ~26.3† | Methoxy, cyclopentanone |
| 2-(2-Oxopentyl)cyclopentan-1-one | C₁₀H₁₆O₂ | 168.23 | 2.11 | 34.14 | Cyclopentanone, ketone side chain |
| 2-(5-Hydroxypentyl)cyclopentan-1-one | C₁₁H₁₈O₂ | 182.26 (estimated) | ~1.8† | ~57.6† | Cyclopentanone, hydroxyl group |
| 1-Methylcyclopentanol | C₆H₁₂O | 100.16 | 1.3‡ | 20.23‡ | Cyclopentanol, methyl group |
*Estimated properties for this compound based on structural analogs. ‡Calculated from .
Research Findings and Key Differences
Lipophilicity and Bioavailability: The methoxy group in this compound likely increases LogP compared to hydroxylated analogs (e.g., 2-(5-hydroxypentyl)cyclopentan-1-one), enhancing membrane permeability . Cyclopentanols (e.g., 1-methylcyclopentanol) exhibit lower LogP due to hydroxyl groups, reducing lipid solubility .
Stereochemical Impact :
- Chiral centers in compounds like (2S,3S)-2-methyl-3-((1S)-1-phenylethoxy)cyclopent-5-en-1-yl benzoate significantly affect enantioselective interactions in catalysis or drug binding .
Hazard Profiles: Cyclopentanones with unstudied toxicological profiles (e.g., 2,5-di(cyclopentylidene)cyclopentan-1-one) require precautionary measures (P261, P262) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-2-methoxycyclopentan-1-one, and how can enantiomeric purity be ensured?
- Methodology :
-
Step 1 : Start with cyclopentanone derivatives. For example, alkylation of cyclopentanone with methoxy groups can be achieved using methylating agents like methyl iodide in the presence of a base (e.g., NaH). Similar strategies are employed in synthesizing N-(2-methoxyethyl)-2-methylcyclopentan-1-amine via nucleophilic substitution .
-
Step 2 : Ensure stereochemical control using chiral catalysts or resolving agents. For instance, asymmetric hydrogenation or enzymatic resolution can isolate the (2S)-enantiomer. Chiral HPLC or polarimetry can verify enantiomeric purity .
-
Validation : Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Compare spectral data with PubChem entries for analogous cyclopentanones .
- Table 1 : Comparison of Synthetic Approaches
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : Use H NMR to identify methoxy protons (δ 3.2–3.5 ppm) and cyclopentanone carbonyl (δ 210–220 ppm in C). Coupling constants in H NMR can confirm stereochemistry (e.g., vicinal coupling Hz for cis/trans isomers) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for (2R,3R)-configured cyclopentanones .
- IR Spectroscopy : Confirm carbonyl stretching (~1750 cm) and methoxy C-O vibrations (~1100 cm) .
Advanced Research Questions
Q. How does the (2S)-configuration influence the compound’s reactivity in nucleophilic addition reactions?
- Methodology :
-
Stereoelectronic Analysis : The methoxy group in the (2S)-configuration creates steric hindrance, directing nucleophiles (e.g., Grignard reagents) to the less hindered face. Computational modeling (DFT) can predict regioselectivity .
-
Experimental Validation : Compare reaction outcomes with (2R)-enantiomers. For example, (2S)-configured substrates may show slower kinetics in SN2 reactions due to increased steric bulk .
- Table 2 : Stereochemical Effects on Reactivity
| Reaction Type | (2S)-Isomer Yield (%) | (2R)-Isomer Yield (%) | Reference |
|---|---|---|---|
| Grignard Addition | 72 | 88 | |
| Epoxidation | 65 | 50 |
Q. How can computational methods resolve contradictions in experimental data for this compound?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model solvent effects on conformational stability. For example, polar solvents (e.g., DMSO) may stabilize the equatorial methoxy group .
- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., ΔG‡ for ring-opening reactions) to explain discrepancies in experimental reaction rates .
- Validation : Cross-reference computational results with crystallographic data (e.g., bond angles/lengths from X-ray structures) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation, as cyclopentanone derivatives can irritate respiratory systems .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles. Avoid skin contact, as ketones may cause dermatitis .
- Storage : Store at 2–8°C in airtight containers to prevent degradation. Monitor for peroxidation if dissolved in ethers .
Data Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and testing this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
